4-Chloro-5-methylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with a chlorine atom at the 4-position and a methyl group at the 5-position. Its molecular formula is CHClN, and it has a molecular weight of approximately 128.56 g/mol. This compound appears as a white to light yellow solid and is notable for its applications in pharmaceuticals and agrochemicals due to its unique structural properties.
These reactions are essential for synthesizing more complex molecules in medicinal chemistry.
Research indicates that 4-chloro-5-methylpyrimidine exhibits biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. It has been studied for its potential as an antimicrobial agent and may possess antifungal properties. Its derivatives have been shown to interact with biological targets, making it a compound of interest in drug discovery.
Several synthetic routes have been developed for producing 4-chloro-5-methylpyrimidine:
These methods highlight the versatility in synthesizing this compound, allowing for variations depending on available reagents.
4-Chloro-5-methylpyrimidine finds applications in various fields:
Studies on the interactions of 4-chloro-5-methylpyrimidine with biological systems have shown that it can bind to specific enzymes or receptors, influencing their activity. These interactions are crucial for understanding its potential therapeutic effects and guiding further drug development processes.
Several compounds share structural similarities with 4-chloro-5-methylpyrimidine. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Structural Features | Similarity Index |
---|---|---|---|
2-Chloro-5-methylpyrimidine | 22536-61-4 | Chlorine at the 2-position | 0.84 |
4-Chloro-6-methylpyrimidine | 581796 | Chlorine at the 4-position, methyl at the 6-position | 0.81 |
2,4-Dichloro-5-methylpyrimidine | 1780-31-0 | Two chlorine atoms (at positions 2 and 4) | 0.84 |
4-Chloropyrimidine hydrochloride | 179051-78-6 | Chlorine at position 4 with hydrochloride salt | 0.81 |
4,6-Dichloro-5-methylpyrimidine | 4316-97-6 | Chlorines at positions 4 and 6 | 0.79 |
Each of these compounds exhibits distinct properties and biological activities, making them unique despite their structural similarities to 4-chloro-5-methylpyrimidine.